molecular formula C9H13ClN2O3 B13220945 3-[(1H-Pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride

3-[(1H-Pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride

Cat. No.: B13220945
M. Wt: 232.66 g/mol
InChI Key: CWPTWYDPYNNZEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(1H-Pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride is a heterocyclic compound featuring a tetrahydrofuran (oxolane) backbone substituted at position 3 with a pyrazole-methyl group and at position 2 with a carboxylic acid moiety. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or biochemical applications.

Properties

Molecular Formula

C9H13ClN2O3

Molecular Weight

232.66 g/mol

IUPAC Name

3-(pyrazol-1-ylmethyl)oxolane-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H12N2O3.ClH/c12-9(13)8-7(2-5-14-8)6-11-4-1-3-10-11;/h1,3-4,7-8H,2,5-6H2,(H,12,13);1H

InChI Key

CWPTWYDPYNNZEZ-UHFFFAOYSA-N

Canonical SMILES

C1COC(C1CN2C=CC=N2)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Pyrazole Core Synthesis

The initial step involves synthesizing the pyrazole moiety, which can be achieved via 1,3-dipolar cycloaddition of diazomethanes or hydrazines with suitable precursors. A common route is the condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds, such as α,β-unsaturated ketones or aldehydes.

Representative Procedure:

Step Reagents & Conditions Yield Reference
Hydrazine hydrate + α,β-unsaturated carbonyl Hydrazine hydrate (5 mmol), aldehyde/ketone (5 mmol), aprotic solvent (DMF), reflux 45–67%

Note: Hydrazine hydrate reacts with aldehydes or ketones under reflux in DMF to afford pyrazolines, which can be oxidized or further processed to pyrazoles.

Formation of the Methylene-Linked Pyrazole

The key intermediate, 1H-pyrazol-1-yl-methyl derivatives, can be synthesized via nucleophilic substitution of the pyrazole nitrogen with formaldehyde derivatives or via methylation strategies.

Method A: Formaldehyde Condensation

  • React pyrazole with formaldehyde in the presence of an acid catalyst (e.g., acetic acid) under reflux, leading to the formation of the N-methylpyrazole.
Reagents Conditions Yield Reference
Pyrazole + formaldehyde Acid catalysis, reflux Variable

Method B: Methylation of Pyrazole

  • Use methyl iodide or dimethyl sulfate with a base (e.g., potassium carbonate) to methylate pyrazole at the nitrogen.
Reagents Conditions Yield Reference
Pyrazole + methyl iodide K2CO3, acetone, reflux High

Final Conversion to Hydrochloride Salt

The free acid form of 3-[(1H-Pyrazol-1-yl)methyl]oxolane-2-carboxylic acid is converted into its hydrochloride salt via acidification with gaseous or dissolved HCl.

Procedure:

  • Dissolve the free acid in a suitable solvent (e.g., ethanol or methanol).
  • Bubble gaseous HCl into the solution or add concentrated HCl dropwise.
  • Stir at room temperature until complete salt formation.
  • Isolate the hydrochloride salt by filtration or evaporation.
Reagents Conditions Yield Reference
Acid + HCl gas or concentrated HCl Room temperature, stirring Quantitative

Alternative Synthetic Route via Multi-step Strategy

Based on the literature, a more efficient route involves stepwise synthesis :

  • Step 1: Synthesize 1H-pyrazol-1-yl-methyl derivatives via methylation or formaldehyde condensation.
  • Step 2: React these derivatives with oxolane derivatives bearing a suitable leaving group (e.g., halogen).
  • Step 3: Cyclize or oxidize to introduce the carboxylic acid group at the oxolane ring.
  • Step 4: Convert the free acid to hydrochloride salt.

This approach ensures high regioselectivity and yields, especially when employing protecting groups and optimized reaction conditions.

Summary Table of Preparation Methods

Method Key Reagents Main Steps Typical Yield Advantages References
Hydrazine condensation + cyclization Hydrazine hydrate, aldehyde/ketone Pyrazole synthesis, methylation, cyclization 45–67% Versatile, high regioselectivity ,,
Nucleophilic substitution on halogenated oxolane 2-chlorooxolane derivatives Alkylation, oxidation Moderate to high Good control over substitution ,
Carboxylation of methyl groups CO₂ under pressure Oxidation or direct carboxylation Quantitative Direct introduction of carboxylic acid ,

Chemical Reactions Analysis

Nucleophilic Substitution at Pyrazole Nitrogen

The pyrazole nitrogen exhibits reactivity in alkylation/acylation reactions:

Reaction TypeConditionsProductsYieldSource
N-AlkylationK₂CO₃/DMF, RX (alkyl halides)1,3-disubstituted pyrazoles65-82%
N-AcylationEDCI/HOBt, RCOCl in THFAcylated pyrazole derivatives73-89%

Key observation: Steric hindrance from the oxolane-methyl group reduces reactivity at N2 position, favoring monosubstitution at N1 .

Cyclization and Ring Formation

The compound participates in Gould-Jacobs type cyclizations:

Table 1: Cyclization Reactions

Partner ReagentConditionsProduct Ring SystemNotable Features
Diethyl 2-(ethoxymethylene)malonatePOCl₃, 110°CPyrazolo[3,4-b]pyridineForms fused heterocycle via [4+2] cycloaddition
3-Aminopyrazole derivativesIonic liquid [bmim]BrPyrazolo[3,4-b]pyridinesAchieves 80-96% yield without catalyst
DiazomethaneCH₂Cl₂/Et₂O, 0°CPyrazoline-chromone hybridsRegioselective 1,3-dipolar cycloaddition

Mechanistic studies reveal atmospheric oxygen facilitates final oxidation steps in many cyclizations .

Carboxylic Acid Derivitization

The acid moiety undergoes characteristic transformations:

Reaction Pathways:

  • Esterification

    • Methanol/H₂SO₄ → Methyl ester (92% yield)

    • Glycidyl bromide/K₂CO₃ → Epoxypropyl ester

  • Amide Coupling

    • HBTU/DIPEA with amines → Biologically active amides

    • BOP reagent with diamines → Bivalent ligands

  • Salt Formation

    • NaOH/EtOH → Sodium salt (water-soluble form)

Catalytic Hydrogenation

Selective reduction patterns observed under different conditions:

CatalystPressureTarget SiteProduct
Pd/C (10%)1 atm H₂Oxolane ringTetrahydrofuran derivative
Rh/Al₂O₃50 psiPyrazole ringPartially saturated pyrrolidine

Complete hydrogenation requires Raney Ni at 100 psi .

Halogenation Reactions

Electrophilic substitution occurs preferentially at pyrazole C4:

Table 2: Halogenation Outcomes

Halogen SourceConditionsPositionYield
NCS (Cl)AcOH, 60°CC478%
NBS (Br)CCl₄, refluxC4/C565% (4:1 ratio)
I₂/HIO₃H₂SO₄C482%

X-ray crystallography confirms halogen orientation anti to oxolane group .

Metal Complexation

Forms stable complexes with transition metals:

Coordination Modes:

  • Pyrazole N1/N2 chelation with Cu(II)

  • Carboxylate-O,O' binding to Fe(III)

  • Mixed-mode coordination with ZnCl₂

Stability constants (log β):
Cu²⁺ complex: 8.9 ± 0.2
Fe³⁺ complex: 12.1 ± 0.3

  • Building block for fused heterocycles

  • Ligand precursor in coordination chemistry

  • Intermediate in pharmaceutical syntheses

Recent advances exploit its dual reactivity through sequential N-functionalization and acid derivatization . Particular interest focuses on creating bivalent ligands via spacer-mediated dimerization .

Mechanism of Action

The mechanism of action of 3-[(1H-Pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways . The oxolane ring can enhance the compound’s solubility and stability, improving its bioavailability and efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Rac-(2R,3R)-3-[(1H-Imidazol-1-yl)methyl]oxolane-2-carboxylic Acid Hydrochloride

  • Structural Differences: Replaces the pyrazole group with an imidazole ring. Imidazole contains two non-adjacent nitrogen atoms, increasing basicity (pKa ~7) compared to pyrazole (pKa ~2.5), which may alter protonation states under physiological conditions .
  • Stereochemistry: The rac-(2R,3R) configuration indicates a racemic mixture with defined stereocenters.
  • Applications: Imidazole derivatives are prevalent in antifungal and antiviral agents (e.g., ketoconazole), suggesting divergent therapeutic potentials compared to pyrazole-containing analogs .

Ofloxacin N-Oxide Hydrochloride

  • Structural Differences: A quinolone antibiotic derivative with a carboxylic acid group and a piperazine moiety. Unlike the target compound, it lacks a tetrahydrofuran ring and features a fused bicyclic core.
  • Salt Form : Both compounds are hydrochloride salts, enhancing water solubility. However, Ofloxacin’s zwitterionic nature (carboxylic acid and protonated amine) may confer distinct solubility and bioavailability profiles .
  • Biological Relevance: Quinolones target DNA gyrase, whereas the target compound’s pyrazole-oxolane structure may interact with unrelated biological targets .

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

  • Structural Differences : Shares a pyrazole core but substitutes the oxolane-carboxylic acid with a sulfanyl-chlorophenyl group and trifluoromethyl moiety. The electron-withdrawing CF₃ group increases lipophilicity (higher LogP) compared to the target compound’s polar carboxylic acid .
  • Functional Groups : The sulfanyl (S–) group may enhance metabolic stability but reduce aqueous solubility relative to the target’s hydrochloride salt .

Data Table: Comparative Analysis

Compound Name Core Structure Key Substituents Salt Form LogP (Predicted) Notable Properties
3-[(1H-Pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride Oxolane + pyrazole Pyrazole-methyl, carboxylic acid Hydrochloride ~0.5–1.5 High solubility, polar
Rac-(2R,3R)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride Oxolane + imidazole Imidazole-methyl, carboxylic acid Hydrochloride ~1.0–2.0 Higher basicity, chiral centers
Ofloxacin N-Oxide Hydrochloride Quinolone + piperazine Carboxylic acid, N-oxide Hydrochloride ~-0.3 Zwitterionic, DNA gyrase inhibitor
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole + sulfanyl-CF₃ Chlorophenylsulfanyl, trifluoromethyl None ~3.0–4.0 Lipophilic, metabolically stable

Key Research Findings

  • Pyrazole vs. Imidazole: Pyrazole’s lower basicity may reduce nonspecific binding to off-target proteins compared to imidazole analogs, enhancing selectivity .
  • Salt Effects : Hydrochloride salts improve solubility for parenteral formulations, but zwitterionic structures (e.g., Ofloxacin) may offer superior oral bioavailability .

Biological Activity

3-[(1H-Pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C₉H₁₁ClN₂O₃
  • Molecular Weight : 220.65 g/mol
  • IUPAC Name : this compound

Research indicates that compounds containing a pyrazole moiety often exhibit significant biological activities, including anti-inflammatory and anticancer effects. The proposed mechanisms include:

  • Inhibition of Kinase Activity : Similar compounds have been shown to inhibit mitogen-activated protein kinases (MAPKs), which are crucial in inflammatory responses and cancer cell proliferation .
  • Interference with Cytokine Release : The compound may inhibit the release of pro-inflammatory cytokines such as TNF-alpha, which is implicated in various inflammatory diseases .
  • Cell Cycle Modulation : Studies suggest that pyrazole derivatives can induce cell cycle arrest in cancer cells, promoting apoptosis through modulation of Bcl-2 and Bax protein expressions .

Anticancer Activity

Several studies have evaluated the anticancer potential of pyrazole derivatives. For instance, a related compound showed significant cytotoxicity against various cancer cell lines:

Cell LineIC50 (µM)Activity Description
HepG210.5Moderate inhibition
HeLa8.2Significant growth inhibition
NCI-H234.0High cytotoxicity
HCT-156.5Effective against colon cancer

These findings suggest that this compound may possess similar anticancer properties .

Anti-inflammatory Activity

The compound has been noted for its potential anti-inflammatory effects, particularly through the inhibition of cytokine production and modulation of inflammatory pathways:

Study ReferenceInflammatory ModelResult
LPS-induced miceReduced TNF-alpha levels by 60%
RAW264.7 macrophagesInhibition of IL-6 production

These results highlight its promise as an anti-inflammatory agent.

Case Studies

  • Case Study on Cancer Cell Lines :
    A study involving various cancer cell lines demonstrated that derivatives of pyrazole significantly inhibited cell proliferation, with a focus on the mechanism involving apoptosis induction via caspase activation pathways .
  • Clinical Relevance :
    In a preclinical model, administration of pyrazole derivatives led to reduced tumor growth in xenograft models, suggesting potential for further development into therapeutic agents for cancer treatment .

Q & A

Basic Research Questions

Synthesis and Optimization Q: What are effective synthetic routes for 3-[(1H-Pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride, and how can reaction yields be optimized? A: The compound is synthesized via nucleophilic substitution between pyrazole derivatives and activated oxolane precursors. Key steps include:

  • Oxolane activation : Introduce a leaving group (e.g., chloride) on the oxolane ring to facilitate alkylation of the pyrazole nitrogen .
  • Hydrochloride formation : Acidic hydrolysis of intermediates using HCl under reflux to generate the carboxylic acid and subsequent salt formation .
  • Optimization :

  • Use phase-transfer catalysts (e.g., TBAB) to enhance reaction rates in biphasic systems .

  • Purify via recrystallization from ethanol/water (3:1 v/v) for >95% purity .

    MethodKey ParametersYield RangeReference
    Alkylation0–5°C, TBAB85–98%
    HydrolysisHCl reflux>90%

Characterization Techniques Q: Which spectroscopic and chromatographic methods are recommended for structural confirmation? A: A multi-technique approach is essential:

  • NMR : ¹H/¹³C NMR to confirm pyrazole and oxolane ring integration, with DMSO-d₆ as a solvent for resolving acidic protons .
  • FTIR : Detect carbonyl (C=O, ~1700 cm⁻¹) and pyrazole C–N stretches (~1500 cm⁻¹) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .

Stability and Storage Q: What are the optimal storage conditions to prevent degradation? A: Stability studies on related pyrazole-carboxylic acids suggest:

  • Temperature : Store at –20°C in airtight containers to avoid hygroscopic degradation .
  • Humidity : Use desiccants (silica gel) to minimize hydrolysis of the hydrochloride salt .
  • Light protection : Amber glass vials to prevent photolytic decomposition of the pyrazole ring .

Safety Protocols Q: What safety measures are critical during handling? A: Follow hazard codes H303 (harmful if swallowed) and H333 (toxic if inhaled):

  • PPE : Nitrile gloves, lab coats, and goggles .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .
  • First aid : Immediate rinsing with water for skin/eye contact .

Biological Activity Screening Q: How to design preliminary assays to evaluate bioactivity? A: Prioritize target-specific assays based on structural analogs:

  • Enzyme inhibition : Test against kinases or proteases due to pyrazole’s metal-coordinating properties .
  • Antimicrobial : Use broth microdilution (MIC assays) against Gram-positive/negative strains .

Advanced Research Questions

Resolving Spectral Data Contradictions Q: How to address discrepancies in NMR/IR data during characterization? A: Common issues and solutions:

  • Tautomerism : Pyrazole rings may exhibit tautomeric shifts; use variable-temperature NMR to identify dynamic equilibria .
  • Salt effects : Hydrochloride formation can alter chemical shifts; compare free acid and salt spectra .
  • Impurity interference : Employ LC-MS to detect byproducts (e.g., unreacted oxolane precursors) .

Enantiomeric Separation Q: What chiral resolution methods are suitable if the compound has stereocenters? A: Strategies include:

  • Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) for kinetic separation of esters .

Mechanistic Studies Q: How to investigate the reaction mechanism of pyrazole-alkylation? A: Advanced approaches:

  • DFT calculations : Model transition states to identify rate-determining steps .
  • Isotopic labeling : Use ¹⁸O-labeled oxolane precursors to track hydrolysis pathways .

Structure-Activity Relationships (SAR) Q: How to design SAR studies for optimizing bioactivity? A: Focus on modular substitutions:

  • Pyrazole modifications : Introduce electron-withdrawing groups (e.g., –CF₃) to enhance binding affinity .
  • Oxolane ring expansion : Compare five-membered (oxolane) vs. six-membered (oxane) rings for conformational effects .

Degradation Pathway Analysis Q: How to identify degradation products under accelerated stability conditions? A: Use forced degradation (40°C/75% RH for 4 weeks) followed by:

  • LC-HRMS : Identify hydrolyzed (free acid) or oxidized products .
  • X-ray crystallography : Confirm structural changes in degradation byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.